[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride
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Overview
Description
YM-58790 is a potent antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting the M1, M2, and M3 subtypes. It has been shown to exhibit significant inhibitory activity on bladder pressure in reflexly-evoked rhythmic contractions in rats . This compound is primarily used for research purposes and has demonstrated potential therapeutic applications in treating urinary urge incontinence .
Preparation Methods
The synthesis of YM-58790 involves several key steps:
Chemical Reactions Analysis
YM-58790 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: YM-58790 can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
YM-58790 has a wide
Properties
Molecular Formula |
C27H32ClN3O2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate;hydrochloride |
InChI |
InChI=1S/C27H31N3O2.ClH/c1-28-24-14-12-21(13-15-24)20-30-18-16-25(17-19-30)32-27(31)29-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23;/h2-15,25-26,28H,16-20H2,1H3,(H,29,31);1H |
InChI Key |
WKHYQXVQUGLLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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